![molecular formula C7H13NO2 B15317438 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B15317438.png)
9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane is an organic compound characterized by a spirocyclic ring system. This structure includes two oxygen atoms (dioxa), one nitrogen atom (aza), and a methyl group. The presence of these heteroatoms introduces polarity and potential for hydrogen bonding, influencing the compound’s interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system. Specific synthetic routes and reaction conditions are not widely documented, but general methods for synthesizing spirocyclic compounds often include cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying spirocyclic compounds.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of polymer coatings and other materials.
Mechanism of Action
The mechanism of action for 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane involves its interaction with molecular targets through hydrogen bonding and other polar interactions. The spirocyclic ring system allows it to fit into specific molecular sites, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds also feature spirocyclic ring systems but with different heteroatoms and ring sizes.
1,3-Dioxane and 1,3-Dithiane rings: Similar in structure but with different chemical properties due to the presence of sulfur or additional oxygen atoms.
Uniqueness
9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
9-methyl-2,8-dioxa-5-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13NO2/c1-6-7(4-9-5-7)8-2-3-10-6/h6,8H,2-5H2,1H3 |
InChI Key |
LECLLLPCWFLULR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(COC2)NCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B15317360.png)
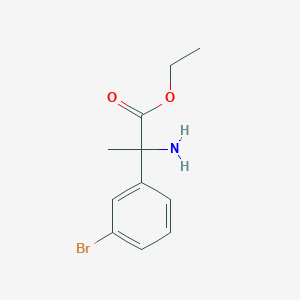
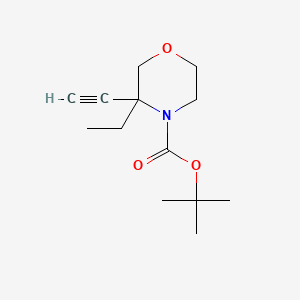
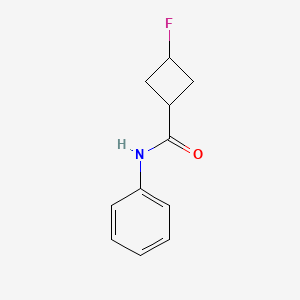

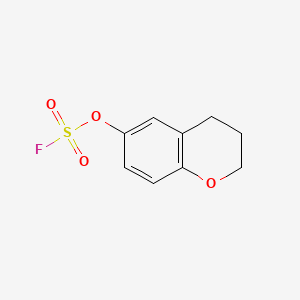
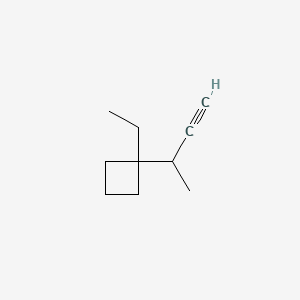

![[2-(1-Adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate](/img/structure/B15317394.png)

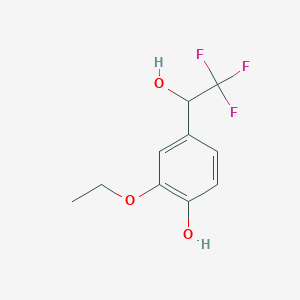
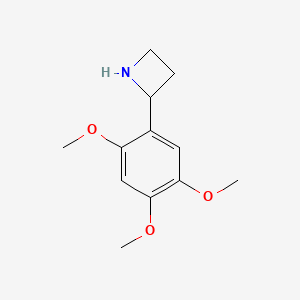
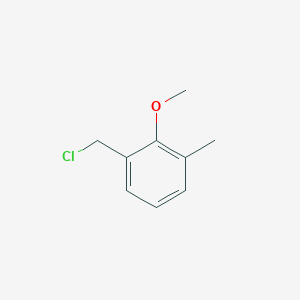
![5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B15317424.png)
